molecular formula C10H7ClN2O2 B2661949 Methyl 6-chloro-1,7-naphthyridine-3-carboxylate CAS No. 1394003-89-4

Methyl 6-chloro-1,7-naphthyridine-3-carboxylate

Katalognummer: B2661949
CAS-Nummer: 1394003-89-4
Molekulargewicht: 222.63
InChI-Schlüssel: HRQWKGJEBARRSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-1,7-naphthyridine-3-carboxylate” can be represented by the Inchi Code: 1S/C10H7ClN2O2/c1-15-10 (14)7-4-6-2-3-8 (11)13-9 (6)12-5-7/h2-5H,1H3 .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 222.63 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Methyl 6-chloro-1,7-naphthyridine-3-carboxylate and its derivatives have shown significant promise in antibacterial applications. A study by Bouzard et al. (1992) demonstrated that certain derivatives, specifically 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, exhibited both in vitro and in vivo antibacterial activities. These compounds were particularly effective against certain bacterial strains, leading to the development of potential therapeutic agents like Compound 33 (BMY 43748) (Bouzard et al., 1992).

Synthesis and Structure-Activity Relationships

Another critical aspect of this chemical is the exploration of its synthesis and structure-activity relationships. Matsumoto et al. (1984) investigated the synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including compounds with antibacterial properties. Their work extended to understanding how changes in substituents at various positions on the naphthyridine ring affect the compounds' antibacterial activity, highlighting the versatility of these compounds in medicinal chemistry (Matsumoto et al., 1984).

Protein Tyrosine Kinase Inhibition

In the field of cancer research, derivatives of this compound have shown potential as selective inhibitors of protein tyrosine kinases. Thompson et al. (2000) synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, exhibiting potent inhibition of protein tyrosine kinases, particularly c-Src, which is significant in cancer therapy (Thompson et al., 2000).

Synthesis of Anticancer Drugs

Zhang et al. (2019) focused on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate in the creation of several biologically active anticancer drugs. Their research provided a rapid and efficient method for synthesizing these compounds, which are crucial in the development of new anticancer medications (Zhang et al., 2019).

Water Oxidation in Chemistry

In the field of chemistry, specifically in the context of water oxidation, research by Zong and Thummel (2005) on Ru complexes involving derivatives of 1,7-naphthyridine demonstrated the potential of these compounds in catalyzing water oxidation. This application is significant in the development of sustainable and efficient energy conversion processes (Zong & Thummel, 2005).

Safety and Hazards

“Methyl 6-chloro-1,7-naphthyridine-3-carboxylate” has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name

methyl 6-chloro-1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-2-6-3-9(11)13-5-8(6)12-4-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQWKGJEBARRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=NC(=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.